molecular formula C30H40N4O10 B10827523 2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B10827523
M. Wt: 616.7 g/mol
InChI Key: GTXUHVRBCJSXMV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

sec-Butonitazene (citrate) undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

sec-Butonitazene (citrate) is structurally similar to other benzimidazole derivatives, including:

What sets sec-Butonitazene (citrate) apart is its specific structural configuration and its use as an analytical reference standard in research .

Properties

Molecular Formula

C30H40N4O10

Molecular Weight

616.7 g/mol

IUPAC Name

2-[2-[(4-butan-2-yloxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C24H32N4O3.C6H8O7/c1-5-18(4)31-21-11-8-19(9-12-21)16-24-25-22-17-20(28(29)30)10-13-23(22)27(24)15-14-26(6-2)7-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-13,17-18H,5-7,14-16H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

GTXUHVRBCJSXMV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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